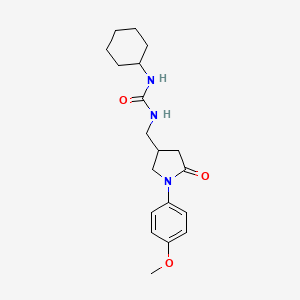
1-Cyclohexyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of urea and pyrrolidine, and it has been shown to exhibit promising pharmacological properties. In
Scientific Research Applications
Synthesis and Structural Characterization
- Cyclohexyl and benzyl isocyanides, along with benzoyl or 4-methoxybenzoylformic acid and semicarbazones, underwent Ugi reactions to produce Ugi adducts. These were further processed to yield new classes of pseudopeptidic triazines, indicative of the compound's utility in synthesizing complex heterocyclic structures (Sañudo et al., 2006).
Enzyme Inhibition and Anticancer Activity
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated significant antiacetylcholinesterase activity, highlighting the potential therapeutic applications of related urea derivatives in treating neurodegenerative diseases (Vidaluc et al., 1995).
Seventeen urea derivatives were synthesized and evaluated for their inhibition against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. One compound showed notable in vitro anticancer activity, suggesting the relevance of such compounds in developing new anticancer agents (Mustafa et al., 2014).
Molecular Structure Analysis and Potential Applications
- The study of 1-(hydroxyalkoxy)pyrimidines, representing acyclic nucleoside analogues, demonstrates the chemical versatility and potential pharmacological applications of compounds structurally related to the one . These analogues were synthesized and evaluated for antiviral activity, although none showed significant effects in cell cultures, suggesting a nuanced relationship between structure and bioactivity (Harnden et al., 1990).
properties
IUPAC Name |
1-cyclohexyl-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-9-7-16(8-10-17)22-13-14(11-18(22)23)12-20-19(24)21-15-5-3-2-4-6-15/h7-10,14-15H,2-6,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSFFVOXQDIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

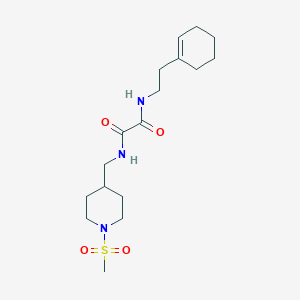
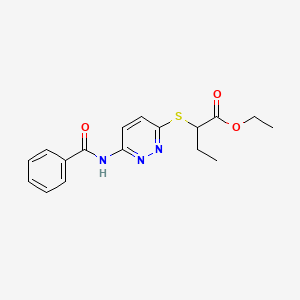

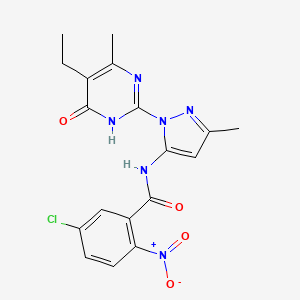
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)
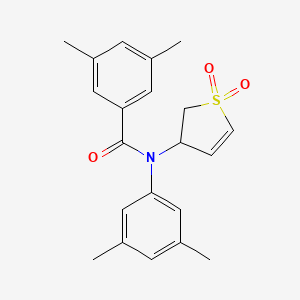
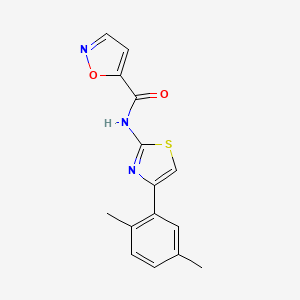
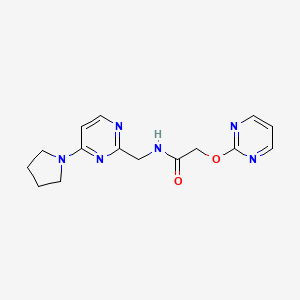
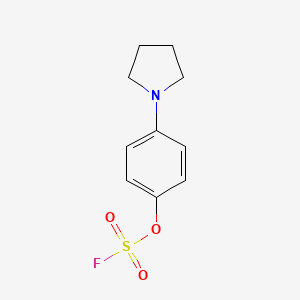

![2-Indol-1-yl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2631546.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2631547.png)

